N-Fmoc-O-ethyl-L-homoserine
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Overview
Description
N-Fmoc-O-ethyl-L-homoserine is a derivative of homoserine, an amino acid. This compound is primarily used in the synthesis of cyclic peptide compounds and serves as a reducing reagent . It is characterized by its molecular formula C21H23NO5 and a molecular weight of 369.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-O-ethyl-L-homoserine can be synthesized through a series of chemical reactions involving homoserine. The synthesis typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the esterification of the hydroxyl group with an ethyl group . The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for the synthesis of peptide derivatives .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-O-ethyl-L-homoserine undergoes several types of chemical reactions, including:
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include trifluoroacetic acid (TFA) for deprotection, and various organic solvents like DMSO and DMF . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound are typically cyclic peptides and other peptide derivatives. These products are valuable in various scientific research applications .
Scientific Research Applications
N-Fmoc-O-ethyl-L-homoserine has several scientific research applications, including:
Mechanism of Action
The mechanism by which N-Fmoc-O-ethyl-L-homoserine exerts its effects involves its role as a reducing agent and its ability to participate in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites on the molecule . The compound’s molecular targets and pathways are primarily related to its interactions with other amino acids and peptides during the synthesis process .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-L-homoserine: Similar in structure but lacks the ethyl group on the hydroxyl side chain.
Fmoc-Homoser(Trt)-OH: Another derivative of homoserine with a trityl (Trt) protecting group instead of an ethyl group.
Uniqueness
N-Fmoc-O-ethyl-L-homoserine is unique due to its specific combination of the Fmoc protecting group and the ethyl esterification, which provides distinct chemical properties and reactivity compared to other homoserine derivatives . This uniqueness makes it particularly valuable in the synthesis of cyclic peptides and other specialized peptide compounds .
Properties
IUPAC Name |
(2S)-4-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-2-26-12-11-19(20(23)24)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRSFOWYRSFCMQ-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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